molecular formula C7H18N2O B1629677 N-(2-Hydroxyethyl)-1,3-pentanediamine CAS No. 23545-30-4

N-(2-Hydroxyethyl)-1,3-pentanediamine

Cat. No. B1629677
CAS RN: 23545-30-4
M. Wt: 146.23 g/mol
InChI Key: KVJHLYQDKUMRFI-UHFFFAOYSA-N
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Description

“N-(2-Hydroxyethyl)ethylenediamine” is a chemical compound with the linear formula NH2CH2CH2NHCH2CH2OH . It is used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts . It also finds use as an intermediate in the manufacture of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners .


Molecular Structure Analysis

The molecular structure of “N-(2-Hydroxyethyl)ethylenediamine” consists of a chain of carbon atoms with attached hydrogen, nitrogen, and oxygen atoms . The exact structure can be represented by the formula NH2CH2CH2NHCH2CH2OH .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-Hydroxyethyl)-1,3-pentanediamine” are not available, related compounds have been studied. For example, the thermal degradation of monoethanolamine has been investigated, which could provide insights into the behavior of similar compounds .


Physical And Chemical Properties Analysis

“N-(2-Hydroxyethyl)ethylenediamine” has a molecular weight of 104.15 . It has a refractive index of n20/D 1.485 (lit.), a boiling point of 238-240 °C/752 mmHg (lit.), and a density of 1.03 g/mL at 25 °C (lit.) .

Safety And Hazards

While specific safety and hazard information for “N-(2-Hydroxyethyl)-1,3-pentanediamine” is not available, it’s important to handle all chemicals with care and use appropriate personal protective equipment. Always refer to the material safety data sheet (MSDS) for the specific compound .

Future Directions

The future directions of research involving “N-(2-Hydroxyethyl)-1,3-pentanediamine” and similar compounds could involve their use in the synthesis of new materials, such as room-temperature ionic liquids , or their potential applications in areas like carbon capture .

properties

IUPAC Name

2-(3-aminopentylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O/c1-2-7(8)3-4-9-5-6-10/h7,9-10H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJHLYQDKUMRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCNCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647457
Record name 2-[(3-Aminopentyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-1,3-pentanediamine

CAS RN

23545-30-4
Record name 2-[(3-Aminopentyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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